molecular formula C21H23Cl2NO4S B12136730 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide

Cat. No.: B12136730
M. Wt: 456.4 g/mol
InChI Key: JRQYOLKXRZQNHL-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide is a synthetic organic compound It belongs to the class of acetamides and is characterized by the presence of a dichlorophenoxy group, a dioxidotetrahydrothiophenyl group, and an ethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide typically involves multiple steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.

    Introduction of the dioxidotetrahydrothiophenyl group: The intermediate is then reacted with a thiol compound under oxidizing conditions to introduce the dioxidotetrahydrothiophenyl group.

    Addition of the ethylbenzyl group: Finally, the compound is reacted with an ethylbenzyl halide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a thiol or thioether.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: May be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A herbicide known for its plant growth-regulating properties.

    N-(4-ethylbenzyl)acetamide:

Uniqueness

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H23Cl2NO4S

Molecular Weight

456.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]acetamide

InChI

InChI=1S/C21H23Cl2NO4S/c1-2-15-3-5-16(6-4-15)12-24(18-9-10-29(26,27)14-18)21(25)13-28-20-8-7-17(22)11-19(20)23/h3-8,11,18H,2,9-10,12-14H2,1H3

InChI Key

JRQYOLKXRZQNHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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